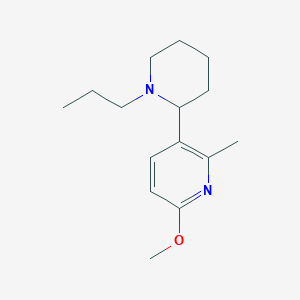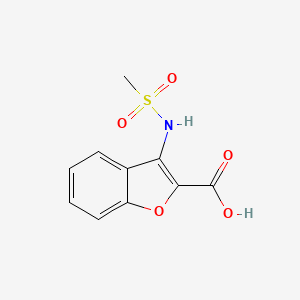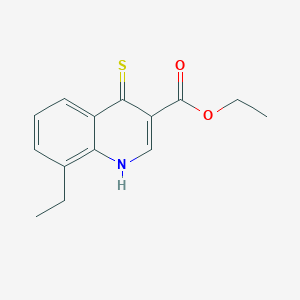
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone à l'état sp3-hybridé. Les composés contenant de la pipéridine sont importants dans l'industrie pharmaceutique en raison de leur présence dans diverses classes de produits pharmaceutiques et d'alcaloïdes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine implique généralement la formation du cycle pipéridine suivie de l'introduction des groupes méthoxy et propyl. Les méthodes de synthèse courantes comprennent :
Réactions de cyclisation : Formation du cycle pipéridine par des réactions de cyclisation impliquant des précurseurs appropriés.
Réactions de substitution : Introduction des groupes méthoxy et propyl par des réactions de substitution utilisant des réactifs et des catalyseurs appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de cyclisation et de substitution à grande échelle dans des conditions contrôlées pour assurer un rendement et une pureté élevés. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées est cruciale pour la synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Catalyseurs : Des catalyseurs comme le palladium sur charbon (Pd/C) sont souvent utilisés dans les réactions d'hydrogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
4. Applications de la recherche scientifique
La 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine présente diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les cibles biologiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et ses propriétés pharmacologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent du contexte spécifique de son utilisation.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Le composé parent avec un cycle à six chaînons contenant un atome d'azote.
Pipéridines substituées : Composés avec divers substituants sur le cycle pipéridine, tels que des groupes méthyle, éthyle et méthoxy.
Unicité
La 6-Méthoxy-2-méthyl-3-(1-propylpiperidin-2-yl)pyridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la pipéridine.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2O/c1-4-10-17-11-6-5-7-14(17)13-8-9-15(18-3)16-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3 |
Clé InChI |
DVSUXCXPIZWDQH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCCC1C2=C(N=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)




